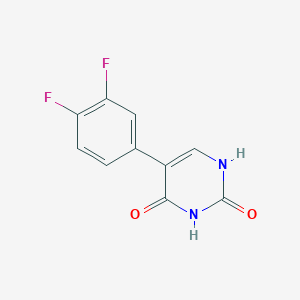
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyrimidine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Cyano-2-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CN-FPH-2-HPP) is an organic compound with a wide range of applications in the scientific research field. This compound is used in a variety of laboratory experiments due to its unique properties. It is a highly stable and non-toxic compound, making it an ideal choice for many scientific applications. 5-CN-FPH-2-HPP is synthesized using a complex process involving multiple steps.
Mécanisme D'action
5-CN-FPH-2-HPP is a highly fluorescent compound, which enables it to be used in a variety of sensing and imaging applications. The compound has a strong absorption peak at 420 nm and a strong emission peak at 520 nm. When the compound is exposed to light, it undergoes a photochemical reaction in which the electrons are excited to a higher energy level. This excited state is then converted to a lower energy state, releasing energy in the form of photons. This emission of photons is what makes the compound fluorescent.
Biochemical and Physiological Effects
5-CN-FPH-2-HPP is a non-toxic compound and does not have any known adverse effects on the human body. In laboratory experiments, the compound has been found to be non-mutagenic and non-cytotoxic. The compound has also been found to be non-irritating to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-CN-FPH-2-HPP in laboratory experiments is that it is a highly stable and non-toxic compound. This makes it an ideal choice for a wide range of scientific applications. Additionally, the compound has a strong absorption and emission peak, which makes it suitable for use in fluorescence imaging and sensing applications. However, there are some limitations to using the compound in laboratory experiments. For example, the compound is relatively expensive and can be difficult to synthesize.
Orientations Futures
The future of 5-CN-FPH-2-HPP is bright, as the compound has a wide range of potential applications in the scientific research field. In the future, the compound could be used in the development of new sensing technologies, such as biosensors and optical imaging systems. Additionally, the compound could also be used in the manufacture of organic coatings and films with improved properties. Finally, the compound could be used in the development of new laser dyes with improved performance.
Méthodes De Synthèse
5-CN-FPH-2-HPP is synthesized from a three-step process. The first step involves the reaction of 5-cyano-2-fluorophenol and hydrazine hydrate in an aqueous solution at a temperature of 80°C. This reaction produces a hydrazone intermediate, which is then reacted with aqueous sodium hydroxide and acetic acid to produce the desired product. The reaction is complete when the pH of the solution is between 8 and 9. The final product is a white crystalline solid with a purity of 95%.
Applications De Recherche Scientifique
5-CN-FPH-2-HPP is used in a variety of scientific research applications. It is used as a fluorescent probe for sensing and imaging applications. It is also used as a dye in fluorescence microscopy and flow cytometry. 5-CN-FPH-2-HPP is also used in the manufacture of laser dyes, as well as for the production of organic coatings and films.
Propriétés
IUPAC Name |
4-fluoro-3-(2-oxo-1H-pyrimidin-5-yl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FN3O/c12-10-2-1-7(4-13)3-9(10)8-5-14-11(16)15-6-8/h1-3,5-6H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOYQXHQFIMBPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CNC(=O)N=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686812 |
Source


|
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1111113-52-0 |
Source


|
| Record name | 4-Fluoro-3-(2-oxo-1,2-dihydropyrimidin-5-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90686812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














